molecular formula C13H17N5O4S B11110623 N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide

Cat. No.: B11110623
M. Wt: 339.37 g/mol
InChI Key: ZBHVKLSNNNEGRC-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a triazine ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with methoxybenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    N,N-Dimethyl-4-aminopyridine: Another derivative of pyridine with similar catalytic properties.

Uniqueness

N-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-N-METHOXY-1-BENZENESULFONAMIDE is unique due to its combination of a triazine ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and applications compared to similar compounds.

Properties

Molecular Formula

C13H17N5O4S

Molecular Weight

339.37 g/mol

IUPAC Name

N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide

InChI

InChI=1S/C13H17N5O4S/c1-17(2)11-14-12(16-13(15-11)21-3)18(22-4)23(19,20)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

ZBHVKLSNNNEGRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC)N(OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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